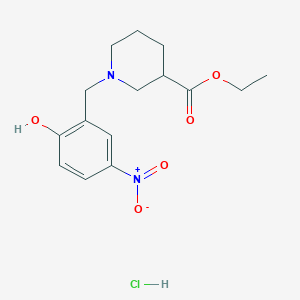

![molecular formula C20H25N5O2 B5208530 2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)

2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

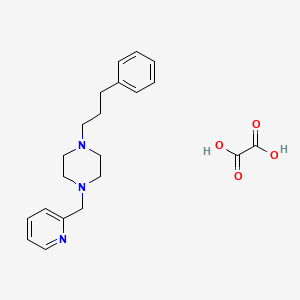

The targeted compound falls within the domain of heterocyclic chemistry, a field that explores the synthesis, properties, and applications of heterocyclic compounds. These compounds feature rings that contain atoms of at least two different elements as members of their rings. The compound of interest integrates elements of pyrazolo[1,5-a]pyrimidin and piperazine, indicating a complex structure with potential biological activity.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic structures and incorporating various functional groups through reactions such as alkylation, acylation, and nucleophilic substitution. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by specific functionalization steps to introduce the desired substituents (Castillo, Tigreros, & Portilla, 2018).

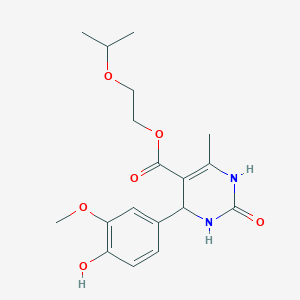

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been determined using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and their stereochemical relationships. The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, revealed a triclinic system, indicating a complex three-dimensional orientation of its molecular framework (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Compounds of this nature undergo various chemical reactions, including cyclization, nitration, and bromination, which are crucial for modifying their chemical structure and tuning their biological activities. The reactions often exploit the compound's heterocyclic core as a reactive site for introducing new functional groups or forming new rings (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

作用機序

Target of Action

The primary target of this compound is the adenosine A2A receptor . This receptor plays a crucial role in many biochemical processes, including inflammation and neurotransmission .

Mode of Action

The compound acts as an extremely selective antagonist of the adenosine A2A receptor . It binds to human and rat A2A receptors with high affinity, displaying over 23000-fold selectivity for hA2A over hA1 and minimal affinity for hA2B and hA3 receptors .

Result of Action

The antagonistic action on the adenosine A2A receptor can lead to various molecular and cellular effects. For instance, it can modulate neurotransmission and inflammatory responses . .

特性

IUPAC Name |

2-[4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-15-13-20(24-9-7-23(8-10-24)11-12-26)25-19(21-15)14-17(22-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNXYOSXDXVNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)

![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)

![butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5208494.png)

![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)

![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)